molecular formula C6H12O3 B1354413 1,3-Dioxolane-2-propanol CAS No. 85391-14-6

1,3-Dioxolane-2-propanol

Cat. No.: B1354413
CAS No.: 85391-14-6
M. Wt: 132.16 g/mol
InChI Key: UKTATNSTZBXLDE-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanol is an organic compound belonging to the class of dioxolanes. It is characterized by a five-membered ring containing two oxygen atoms and a hydroxyl group attached to the propanol chain. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Comparison with Similar Compounds

Biological Activity

1,3-Dioxolane-2-propanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in pharmaceuticals and biochemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of formaldehyde with ethylene glycol or related compounds. This process can be catalyzed by acids or bases to facilitate the formation of the dioxolane ring structure. The compound can also be derived from more complex organic syntheses involving various protective groups and functional transformations.

Biological Activities

1,3-Dioxolane derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Certain 1,3-dioxolane derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds synthesized in recent studies showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .
  • Antifungal Activity : These compounds also exhibit antifungal properties, particularly against Candida albicans, with several derivatives showing promising results in inhibiting fungal growth .
  • Antineoplastic Activity : Some studies indicate potential anticancer properties of 1,3-dioxolane derivatives. The structural modifications on the dioxolane ring can enhance their efficacy against cancer cells .
  • Antiviral Properties : Research has suggested that certain 1,3-dioxolanes may possess antiviral activity, although specific mechanisms and efficacy require further investigation .

Case Study 1: Antibacterial Activity Evaluation

A study synthesized various chiral and racemic 1,3-dioxolanes and evaluated their antibacterial activities. The results indicated that compounds with ether or ester groups at positions 3 and 4 showed significant bacterial inhibition. Notably, compound 4 exhibited perfect activity against E. faecalis with an MIC of 625 µg/mL .

CompoundStructureMIC (µg/mL)Activity
4 Chiral625Excellent against E. faecalis
6 Racemic1250Good against S. aureus
8 Racemic-No activity against E. coli

Case Study 2: Antifungal Screening

In another study focusing on antifungal activities, several new derivatives were tested against Candida albicans. The majority of the synthesized compounds exhibited significant antifungal activity, except for one derivative which showed no effect .

The biological activity of 1,3-dioxolanes is thought to be influenced by their ability to interact with cellular targets such as enzymes or receptors. The presence of various substituents on the dioxolane ring can modulate these interactions, enhancing or diminishing biological effects.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTATNSTZBXLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005853
Record name 3-(1,3-Dioxolan-2-yl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85391-14-6
Record name 1,3-Dioxolane-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85391-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-propanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dioxolan-2-yl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxolane-2-propan-1-ol
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Record name 1,3-DIOXOLANE-2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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